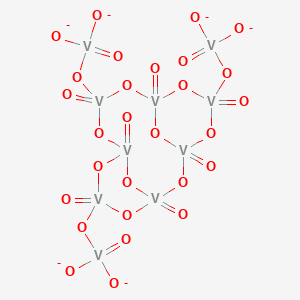

Decavanadate

Description

Properties

Molecular Formula |

O28V10-6 |

|---|---|

Molecular Weight |

957.40 g/mol |

IUPAC Name |

[5,13-bis[(dioxido(oxo)vanadio)oxy]-1,3,5,7,9,11,13-heptaoxo-2,4,6,8,10,12,14,15,16-nonaoxa-1λ5,3λ5,5λ5,7λ5,9λ5,11λ5,13λ5-heptavanadatricyclo[9.3.1.13,7]hexadecan-9-yl]oxy-dioxido-oxovanadium |

InChI |

InChI=1S/28O.10V/q;;;;;;;;;;;;;;;;;;;;;;6*-1;;;;;;;;;; |

InChI Key |

OSBWBKHFRWKREF-UHFFFAOYSA-N |

Canonical SMILES |

[O-][V](=O)([O-])O[V]1(=O)O[V]2(=O)O[V]3(=O)O[V](=O)(O[V](=O)(O3)O[V](=O)([O-])[O-])O[V](=O)(O[V](=O)(O2)O1)O[V](=O)([O-])[O-] |

Synonyms |

Decavanadate Metavanadate Monovanadate Orthovanadate Oxyvanadium Sodium Vanadate Vanadate Vanadate, Sodium Vanadates Vanadyl |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Decavanadate from Vanadyl Sulfate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of decavanadate from vanadyl sulfate. This compound and other polyoxovanadates are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document outlines a robust two-step synthetic pathway, including detailed experimental protocols, quantitative data, and visualizations to aid in the successful preparation of this compound.

Introduction to this compound Synthesis

The synthesis of this compound ([V₁₀O₂₈]⁶⁻) from vanadyl sulfate (VOSO₄) necessitates a two-step approach due to the differing oxidation states of vanadium in the precursor and the final product. Vanadyl sulfate contains vanadium in the +4 oxidation state, while this compound is a polyoxovanadate cluster where vanadium exists in the +5 oxidation state. Therefore, the synthesis involves an initial oxidation of the V(IV) species to V(V), followed by the controlled polymerization of vanadate ions under specific pH conditions to form the this compound cluster.

The overall transformation can be conceptually represented as:

Step 1: Oxidation V(IV) → V(V)

Step 2: Polymerization and Crystallization 10 [VO₄]³⁻ + 24 H⁺ → [V₁₀O₂₈]⁶⁻ + 12 H₂O

This guide will focus on a practical and accessible laboratory-scale synthesis using hydrogen peroxide as the oxidizing agent.

Experimental Protocols

This section details the step-by-step procedures for the synthesis of sodium this compound (Na₆[V₁₀O₂₈]·18H₂O) from vanadyl sulfate.

Step 1: Oxidation of Vanadyl Sulfate to Sodium Vanadate(V)

This protocol describes the oxidation of an aqueous solution of vanadyl sulfate to a solution containing sodium vanadate(V) species.

Materials:

-

Vanadyl sulfate hydrate (VOSO₄·xH₂O)

-

Sodium hydroxide (NaOH)

-

30% Hydrogen peroxide (H₂O₂) solution

-

Deionized water

-

pH meter

-

Stir plate and stir bar

-

Heating mantle or hot plate

Procedure:

-

Preparation of Vanadyl Sulfate Solution: Dissolve a known molar quantity of vanadyl sulfate hydrate in deionized water to achieve a desired concentration (e.g., 1 M). The solution will have a characteristic blue color.

-

pH Adjustment: While stirring, slowly add a concentrated solution of sodium hydroxide to the vanadyl sulfate solution to raise the pH to approximately 12.5. This will result in the formation of a precipitate. Continue stirring until the dissolution of the initial V₂O₅ is complete, resulting in a clear solution.[1]

-

Oxidation with Hydrogen Peroxide: Cool the alkaline vanadate(IV) solution in an ice bath. Slowly add 0.5 molar equivalents of 30% hydrogen peroxide solution dropwise while continuously monitoring the temperature to prevent excessive heating. The addition of H₂O₂ will oxidize the V(IV) to V(V).[2] The completion of the oxidation is indicated by a color change from blue to a pale yellow or colorless solution.

-

Decomposition of Excess Peroxide: After the addition of hydrogen peroxide is complete, gently heat the solution to between 50-60°C for approximately one hour to ensure the decomposition of any unreacted peroxide.

Step 2: Formation and Crystallization of Sodium this compound

This protocol details the conversion of the sodium vanadate(V) solution into crystalline sodium this compound.

Materials:

-

Sodium vanadate(V) solution (from Step 1)

-

Dilute sulfuric acid (H₂SO₄) or acetic acid (CH₃COOH)

-

Ethanol

-

Beakers

-

Crystallization dish

-

Buchner funnel and filter paper

Procedure:

-

pH Adjustment for this compound Formation: Cool the sodium vanadate(V) solution to room temperature. While stirring, slowly add dilute sulfuric acid or acetic acid to adjust the pH of the solution to between 4 and 7.[3] A distinct color change to orange indicates the formation of the this compound anion ([V₁₀O₂₈]⁶⁻).[3] For optimal crystallization, a pH of around 4.5 to 6.0 is often targeted.

-

Crystallization:

-

Slow Evaporation Method: Transfer the orange this compound solution to a shallow crystallization dish. Cover the dish with a perforated film (e.g., Parafilm with small holes) to allow for slow evaporation of the solvent at room temperature. Orange crystals of sodium this compound octadecahydrate (Na₆[V₁₀O₂₈]·18H₂O) will form over several days to weeks.

-

Cooling Crystallization Method: Concentrate the this compound solution by gentle heating to induce saturation. Then, allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator (around 4°C). The decrease in temperature will reduce the solubility of sodium this compound, promoting crystallization.

-

-

Isolation and Washing of Crystals: Once a sufficient quantity of crystals has formed, carefully decant the mother liquor. Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold deionized water, followed by a wash with ethanol to facilitate drying.

-

Drying: Dry the orange crystals in a desiccator over a suitable desiccant or in a vacuum oven at a low temperature (e.g., 40°C) to avoid the loss of hydration water.

Data Presentation

The following tables summarize key quantitative parameters relevant to the synthesis of this compound.

| Parameter | Value/Range | Reference |

| Oxidation Step | ||

| Molar Ratio VOSO₄:H₂O₂ | 1 : 0.5 | [2] |

| Initial pH for Oxidation | ~12.5 | [1] |

| This compound Formation | ||

| Optimal pH Range | 4 - 7 | [3] |

| pH for Color Change to Orange | ~6.5 | [3] |

| Sodium this compound Properties | ||

| Chemical Formula | Na₆[V₁₀O₂₈]·18H₂O | |

| Molar Mass | 1419.6 g/mol | |

| Appearance | Orange solid | |

| Crystal System | Triclinic |

| Reagent | Molar Mass ( g/mol ) | Key Considerations |

| Vanadyl Sulfate (anhydrous) | 163.00 | Hygroscopic; typically available as a hydrate. |

| Sodium Hydroxide | 39.997 | Corrosive; handle with care. |

| Hydrogen Peroxide (30%) | 34.014 | Strong oxidizer; handle with care. |

| Sulfuric Acid (98%) | 98.079 | Corrosive; dilute with caution. |

| Acetic Acid (glacial) | 60.052 | Corrosive and flammable. |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound from vanadyl sulfate.

Vanadium Speciation as a Function of pH

The following diagram illustrates the relationship between pH and the predominant vanadate species in aqueous solution, highlighting the conditions for this compound formation.

Conclusion

The synthesis of this compound from vanadyl sulfate is a reliable two-step process that can be readily implemented in a laboratory setting. The critical steps involve the complete oxidation of V(IV) to V(V) and the careful control of pH to promote the formation and crystallization of the this compound cluster. This guide provides the necessary protocols and data to assist researchers in the successful synthesis of this important class of polyoxometalates for applications in drug discovery and development. Careful attention to the procedural details, particularly the stoichiometry of the oxidizing agent and the final pH of the solution, is paramount for achieving a high yield and purity of the desired product.

References

A Technical Guide to the Spectroscopic Characterization of Decavanadate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques employed in the characterization of decavanadate ([V₁₀O₂₈]⁶⁻), a polyoxometalate of significant interest in various scientific fields, including catalysis, materials science, and medicine. This document details the principles, experimental protocols, and data interpretation for the key analytical methods used to identify and characterize this complex inorganic ion.

Introduction to this compound

This compound is a prominent member of the polyoxovanadate family, formed by the acidification of aqueous vanadate solutions.[1] Its unique cage-like structure, composed of ten edge-sharing VO₆ octahedra, imparts it with distinct chemical and physical properties.[2][3] The speciation of vanadate in solution is highly dependent on pH and concentration, with this compound being the predominant species in the pH range of approximately 4 to 7.[4] Accurate characterization of this compound is crucial for understanding its reactivity, stability, and potential applications. Spectroscopic techniques are indispensable tools for this purpose, providing detailed information about its structure, bonding, and behavior in different environments.

Core Spectroscopic Characterization Techniques

A multi-spectroscopic approach is typically employed for the unambiguous characterization of this compound. The primary techniques include Vibrational Spectroscopy (Raman and Infrared), Nuclear Magnetic Resonance (NMR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Single-Crystal X-ray Diffraction.

Vibrational Spectroscopy: Raman and Infrared (IR)

Vibrational spectroscopy probes the molecular vibrations of this compound, providing a fingerprint of its structural integrity.

Raman Spectroscopy is particularly sensitive to the symmetric vibrations of the V-O bonds. The Raman spectrum of this compound is characterized by intense bands corresponding to the stretching modes of the various V-O bonds within the cluster.[5]

Infrared (IR) Spectroscopy complements Raman spectroscopy by detecting the asymmetric vibrational modes. The IR spectrum provides information on the different types of V-O bonds, including terminal V=O, bridging V-O-V, and internal V-O bonds.[5]

Table 1: Characteristic Vibrational Bands for this compound

| Technique | Wavenumber (cm⁻¹) | Assignment | Reference |

| Raman | ~991 | V=O stretching | [5] |

| Raman | ~965 | V=O stretching | [5] |

| Raman | 315, 593 | V-O-V bending/stretching | [6] |

| IR | ~950 | V=O stretching | [7] |

| IR | 730-880 | Asymmetric V-O-V stretching | [7] |

| IR | ~515 | V-O stretching | [7] |

Experimental Protocol: Raman Spectroscopy

-

Sample Preparation:

-

Solid Samples: Crystalline or powdered this compound salts can be analyzed directly. The sample is placed on a microscope slide or in a capillary tube.[8]

-

Solution Samples: Aqueous solutions of this compound are prepared at the desired concentration and pH. The solution is placed in a quartz cuvette.

-

-

Instrumentation:

-

A Raman spectrometer equipped with a laser source (e.g., He-Ne laser at 633.120 nm) is used.[9]

-

The instrument is calibrated using a standard reference material, such as a silicon wafer.

-

-

Data Acquisition:

-

The laser is focused on the sample.

-

Spectra are typically collected over a range of 100-1200 cm⁻¹.

-

Acquisition time and laser power are optimized to obtain a good signal-to-noise ratio without causing sample degradation.

-

Experimental Protocol: Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Samples: The this compound sample is finely ground and mixed with potassium bromide (KBr) to form a pellet. Alternatively, the sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

A background spectrum of the KBr pellet or the empty ATR crystal is recorded.

-

-

Data Acquisition:

-

The sample is placed in the spectrometer's sample compartment.

-

Spectra are typically recorded in the 400-4000 cm⁻¹ range.[3]

-

Multiple scans are averaged to improve the signal-to-noise ratio.

-

⁵¹V Nuclear Magnetic Resonance (NMR) Spectroscopy

⁵¹V NMR spectroscopy is a powerful technique for studying the speciation of vanadium in solution. The ⁵¹V nucleus is a quadrupole nucleus with 100% natural abundance, making it highly amenable to NMR studies. The chemical shift of the ⁵¹V nucleus is highly sensitive to the coordination environment of the vanadium atom. In the this compound anion, there are three crystallographically distinct vanadium sites, which give rise to three distinct resonances in the ⁵¹V NMR spectrum with an intensity ratio of 2:4:4.[1][10]

Table 2: ⁵¹V NMR Chemical Shifts for this compound

| Vanadium Site | Chemical Shift (ppm) | Reference |

| Vc (apical) | -422 | [10] |

| Vb (intermediate) | -502 | [10] |

| Va (central) | -519 | [10] |

Chemical shifts are relative to VOCl₃ at 0 ppm.

Experimental Protocol: ⁵¹V NMR Spectroscopy

-

Sample Preparation:

-

A solution of the this compound compound is prepared in D₂O or a mixture of H₂O/D₂O (typically 10% D₂O for locking).[9]

-

The pH of the solution is carefully adjusted and monitored, as it significantly affects the vanadium speciation.

-

-

Instrumentation:

-

A high-field NMR spectrometer equipped with a broadband probe is used.

-

The spectrometer is tuned to the ⁵¹V frequency.

-

-

Data Acquisition:

-

A 90° pulse is applied, followed by the acquisition of the free induction decay (FID).

-

A short pulse repetition delay is often used due to the fast relaxation of the ⁵¹V nucleus.[1]

-

A large spectral width is typically required to cover the wide range of vanadium chemical shifts.[1]

-

An external reference, such as VOCl₃ in a sealed capillary, is used to reference the chemical shifts.[9]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the this compound ion. The characteristic yellow-orange color of this compound solutions is due to a ligand-to-metal charge transfer (LMCT) band in the visible region of the spectrum.[11][12] The intensity of this absorption is proportional to the concentration of this compound, allowing for its quantification in solution. This compound exhibits specific absorption bands around 360 and 400 nm.[1][13]

Table 3: UV-Vis Absorption Maxima for this compound

| Wavelength (nm) | Assignment | Reference |

| ~360 | LMCT | [1] |

| ~400 | LMCT | [1][13] |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation:

-

A solution of the this compound compound is prepared in a suitable solvent, typically water.

-

The concentration is adjusted to be within the linear range of the Beer-Lambert law.

-

-

Instrumentation:

-

A dual-beam UV-Vis spectrophotometer is used.

-

A quartz cuvette with a defined path length (e.g., 1 cm) is used to hold the sample.

-

-

Data Acquisition:

-

A baseline spectrum is recorded using the solvent.

-

The absorption spectrum of the this compound solution is recorded over the desired wavelength range (e.g., 200-800 nm).

-

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional structure of this compound in the solid state. This method provides accurate information on bond lengths, bond angles, and the overall geometry of the [V₁₀O₂₈]⁶⁻ ion and the arrangement of counter-ions and solvent molecules in the crystal lattice.[2][14]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth:

-

High-quality single crystals of a this compound salt are grown, often by slow evaporation of a saturated solution.[2]

-

-

Crystal Mounting:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

-

Instrumentation:

-

A single-crystal X-ray diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector is used.

-

-

Data Collection:

-

The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

The diffractometer rotates the crystal through a series of angles, and the diffraction pattern is recorded.

-

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and structural parameters.

-

Visualizing this compound Chemistry and Characterization

Diagrams are essential for visualizing the complex relationships in this compound chemistry and the workflow of its characterization.

Caption: pH-dependent equilibrium of vanadate species in aqueous solution.

Caption: A typical workflow for the synthesis and characterization of this compound compounds.

References

- 1. www1.udel.edu [www1.udel.edu]

- 2. Recent perspectives into biochemistry of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polyoxometalate supported on a magnetic Fe 3 O 4 /MIL-88A rod-like nanocomposite as an adsorbent for the removal of ciprofloxacin, tetracycline and ca ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07898H [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Analysis of the POM Ammonium this compound, (NH4) 6V10O28*6H2O | VIPEr [ionicviper.org]

- 6. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Insight from the lab: the recipe to prepare sample for Raman spectroscopy | University College Cork [ucc.ie]

- 9. researchgate.net [researchgate.net]

- 10. Sample preparation – Nanophoton [nanophoton.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. scienceopen.com [scienceopen.com]

- 14. Single-crystal X-ray Diffraction [serc.carleton.edu]

understanding decavanadate speciation in aqueous solution

An In-depth Technical Guide to Decavanadate Speciation in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanadium, a transition metal, exhibits a rich and complex aqueous chemistry, forming a variety of oxovanadates (vanadates) depending on conditions such as pH, concentration, and ionic strength. Among these, the this compound anion, [V₁₀O₂₈]⁶⁻, is a stable polyoxometalate (POM) of significant interest. Its unique structure and high negative charge allow it to interact with a multitude of biological molecules, including proteins and enzymes, making it a subject of extensive research in biochemistry and pharmacology.[1][2]

This compound's biological activities are diverse, ranging from inhibiting key enzymes like P-type ATPases to mimicking the effects of insulin.[1][3] Understanding the speciation of vanadate in aqueous solution—that is, the distribution of different vanadate species—is critical for any study in this field. The specific form of the vanadate ion present in solution dictates its reactivity and biological effects. This guide provides a detailed overview of this compound speciation, the experimental protocols used to study it, and its biological implications.

This compound Speciation in Aqueous Solution

The speciation of vanadate(V) in water is a complex equilibrium involving the interconversion of various monomeric and polymeric forms. The predominant species is highly dependent on the total vanadium concentration and, most critically, the pH of the solution.[4]

At alkaline pH, the simple tetrahedral orthovanadate ion ([HVO₄]²⁻/[VO₄]³⁻) is the dominant form. As the pH is lowered into the acidic range, a series of protonation and condensation reactions occur, leading to the formation of larger polyoxovanadates. The this compound ion, which imparts a characteristic orange or yellow color to the solution, is the predominant species in the pH range of approximately 2 to 6.[5][6] Below pH 2, the cationic dioxovanadium(V) ion, [VO₂]⁺, becomes the major species.[7]

The formation of this compound from orthovanadate can be represented by the following condensation reaction: 10 [VO₄]³⁻ + 24 H⁺ ⇌ [V₁₀O₂₈]⁶⁻ + 12 H₂O[6]

This equilibrium underscores the critical role of pH. This compound is stable for several days at neutral pH but will convert to smaller, colorless oxovanadates like monomers, dimers, and tetramers at higher pH values.[8][9]

Data Presentation: Quantitative Speciation

The following tables summarize the key quantitative data related to the identification and distribution of major vanadate species in aqueous solution.

Table 1: Predominant Vanadate(V) Species as a Function of pH This table outlines the major vanadate species present in aqueous solution at a total vanadium concentration of approximately 1 mM.[7][10]

| Species Formula | Species Name | Approximate pH Range of Predominance |

| [VO₂]⁺ | Dioxovanadium(V) | < 2 |

| [V₁₀O₂₈]⁶⁻ and its protonated forms | This compound | 2.5 - 6.0 |

| [V₄O₁₂]⁴⁻ | Metavanadate | 6.0 - 8.0 |

| [V₂O₇]⁴⁻ / [HV₂O₇]³⁻ | Pyrovanadate | 8.0 - 9.5 |

| [H₂VO₄]⁻ / [HVO₄]²⁻ | Orthovanadate | > 9.5 |

Table 2: Characteristic ⁵¹V NMR Chemical Shifts of Vanadate Species ⁵¹V NMR is a powerful tool for identifying specific vanadate species in solution. Chemical shifts are reported relative to neat VOCl₃ as an external reference.[11][12][13]

| Species Formula | Species Name | ⁵¹V NMR Chemical Shift (δ, ppm) |

| [H₂VO₄]⁻ / [HVO₄]²⁻ | Orthovanadate | -534 to -560 |

| [H₂V₂O₇]²⁻ | Pyrovanadate | -567 to -571 |

| [V₄O₁₂]⁴⁻ | Metavanadate | ~ -576 |

| [V₁₀O₂₈]⁶⁻ | This compound | -422 (Vb), -502 (Vc), -519 (Va) |

Note: The three distinct signals for this compound correspond to the three different chemical environments of the vanadium atoms within its structure.[1][5]

Experimental Protocols for Characterizing Speciation

Several analytical techniques are employed to monitor and quantify vanadate speciation. The choice of method depends on the specific requirements of the study, such as the need for real-time monitoring, speciation quantification, or structural elucidation.

References

- 1. Recent perspectives into biochemistry of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound effects in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Vanadium - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound (V10 O28 6-) and oxovanadates: oxometalates with many biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. www1.udel.edu [www1.udel.edu]

- 12. www1.udel.edu [www1.udel.edu]

- 13. Vanadium-51 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

A Technical Guide to the Stability of Decavanadate as a Function of pH and Temperature

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive analysis of the chemical stability of the decavanadate anion ([V₁₀O₂₈]⁶⁻) under varying conditions of pH and temperature. Understanding these stability parameters is critical for its application in biological systems and materials science, ensuring that its effects are correctly attributed to the decameric form rather than its dissociation products.

pH-Dependent Stability and Speciation

The speciation of vanadium(V) in aqueous solution is highly dependent on pH and total vanadium concentration. This compound is a polyoxometalate that exists in a specific "stability window." Outside of this window, it readily converts to other, smaller oxovanadate species.

The formation of this compound from the monomeric orthovanadate species is a condensation reaction that occurs under acidic conditions.[1] The general equilibrium shows a complex interplay between various vanadate oligomers.[2] this compound is the predominant and most stable vanadium(V) species in mildly acidic solutions, typically within a pH range of 2 to 6.[3] At concentrations above 1 mM, its presence is significant in the pH 3 to 6 range.[4]

As the pH increases above 6.5, this compound begins to dissociate. At neutral pH, it can remain stable for several days, but at higher, more basic pH levels, it rapidly converts into smaller, colorless oxovanadates such as metavanadates (V₄O₁₂⁴⁻) and orthovanadates (HVO₄²⁻/VO₄³⁻).[5][6] Conversely, in strongly acidic solutions (pH < 2), the cationic species [VO₂(H₂O)₄]⁺ becomes the predominant form.[1]

Data Presentation: Vanadium(V) Speciation vs. pH

The following table summarizes the dominant vanadium(V) species found in aqueous solutions at various pH ranges.

| pH Range | Dominant Vanadium Species | Notes |

| < 2 | [VO₂(H₂O)₄]⁺ | The cationic "vanadyl(V)" species is favored in highly acidic conditions.[1] |

| 2 - 6 | [V₁₀O₂₈]⁶⁻ (this compound) | This is the primary stability window for this compound. Protonated forms like [H₂V₁₀O₂₈]⁴⁻ also exist.[1][3][7] |

| 6 - 8 | [V₁₀O₂₈]⁶⁻, V₄O₁₂⁴⁻, H₂VO₄⁻ | A transitional range where this compound can still be detected (up to pH ~8.6) but is in equilibrium with smaller oligomers.[4] |

| > 8 | HVO₄²⁻, VO₄³⁻ | At basic pH, this compound rapidly decomposes into monomeric and dimeric orthovanadate species. |

Temperature-Dependent Stability

Temperature affects both the kinetic stability of this compound in solution and the thermal stability of its solid-state forms. In aqueous solutions, increasing temperature generally accelerates the decomposition of this compound into its thermodynamically favored smaller forms, particularly outside its optimal pH range.

Kinetic studies have shown that the half-life of this compound in solution decreases as temperature rises. For instance, in in-vitro biological studies, the half-life was reported to be approximately 12 hours at 25°C, which shortens to just 3 hours at a physiological temperature of 37°C.[2] However, under ideal pH conditions, solutions can remain kinetically stable for extended periods (e.g., two weeks) at moderate temperatures.[8]

The thermal decomposition of solid, hydrated this compound salts involves dehydration followed by the destruction of the polyoxometalate cage structure.[9] The specific decomposition pathway and the resulting products, which often include lower-condensed vanadates and various vanadium oxides, depend on the counter-cation present.[9]

Data Presentation: Thermal Stability of this compound

This table outlines the observed effects of temperature on this compound in both aqueous and solid states.

| Condition | Temperature | Observation | Species Formed |

| Aqueous Solution | 25°C | Kinetically stable, half-life of approx. 12 hours in biological media.[2] | Equilibrium Species |

| Aqueous Solution | 37°C | Reduced stability, half-life of approx. 3 hours in biological media.[2] | Equilibrium Species |

| Solid (NH₄)₆V₁₀O₂₈·6H₂O | Up to 109°C | Compound is thermally stable.[10] | (NH₄)₆V₁₀O₂₈·6H₂O |

| Solid (NH₄)₆V₁₀O₂₈·6H₂O | > 109°C | Begins dehydration process.[10] | Lower hydrates, then anhydrous intermediates. |

| Solid (NH₄)₆V₁₀O₂₈·6H₂O | ~400°C | Complete decomposition.[10] | V₂O₅ (Vanadium Pentoxide) |

Experimental Protocols

Accurate assessment of this compound stability requires robust and well-defined experimental methods. The following protocols are foundational for preparing and analyzing this compound solutions.

Protocol 3.1: Synthesis of this compound Stock Solution

This protocol describes a common method for preparing a this compound solution from a simple vanadate salt.

-

Dissolution: Dissolve sodium metavanadate (NaVO₃) in deionized water with heating and stirring to achieve the desired molar concentration (e.g., 100 mM). The initial solution will be colorless.

-

pH Adjustment: Cool the solution to room temperature. Slowly add a dilute acid (e.g., 1 M HCl or HNO₃) dropwise while continuously monitoring the pH with a calibrated pH meter.

-

Formation: As the pH is lowered, the solution will turn yellow and then a characteristic bright orange, indicating the formation of this compound. Adjust the final pH to be within the stability range, typically 4.0 - 4.5.[11]

-

Finalization: Adjust the final volume with deionized water to achieve the target concentration. The solution should be filtered to remove any particulates.

Protocol 3.2: Characterization and Speciation Analysis by ⁵¹V NMR Spectroscopy

⁵¹V NMR is a powerful technique for unambiguously identifying the vanadium species present in solution.

-

Sample Preparation: Prepare the this compound solution in H₂O or D₂O at the desired concentration (typically > 1 mM for good signal-to-noise).[4]

-

Instrument Setup: Use a high-field NMR spectrometer. Tune the probe to the ⁵¹V frequency.

-

Data Acquisition: Acquire the ⁵¹V NMR spectrum. The chemical shifts (δ) are typically referenced to VOCl₃ at 0 ppm.

-

Spectral Analysis: Identify the vanadium species based on their characteristic chemical shifts. This compound exhibits three distinct resonances corresponding to the three non-equivalent vanadium sites in the [V₁₀O₂₈]⁶⁻ cage, typically around δ -422, -496, and -514 ppm.[3] Other species like monomeric vanadate (V₁) appear around δ -573 ppm.[3]

Protocol 3.3: Monitoring Stability with UV-Vis Spectroscopy

UV-Vis spectroscopy provides a simple and rapid method for monitoring the concentration of this compound over time.

-

Sample Preparation: Prepare a this compound solution at a known concentration and incubate it under the desired pH and temperature conditions.

-

Data Acquisition: At regular time intervals, acquire the UV-Vis spectrum of an aliquot of the solution from approximately 200 nm to 600 nm.

-

Analysis: Monitor the absorbance at the characteristic wavelengths for this compound, which are around 360 nm and 400 nm.[2] A decrease in the intensity of these peaks over time indicates the decomposition of the this compound species.

Visualizations of this compound Stability and Analysis

Diagrams generated using the DOT language provide clear visual representations of the chemical pathways and experimental processes involved in studying this compound.

Diagram 1: pH-Dependent Speciation of Vanadium(V)```dot

// Node Definitions with specified colors node_vo4 [label="[VO₄]³⁻ / HVO₄²⁻\n(Orthovanadate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; node_v4 [label="[V₄O₁₂]⁴⁻\n(Metavanadate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; node_v10 [label="[V₁₀O₂₈]⁶⁻\n(this compound)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond]; node_vo2 [label="[VO₂(H₂O)₄]⁺\n(Vanadyl Cation)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edge Definitions with specified colors and high-contrast font edge [color="#5F6368", fontcolor="#202124", arrowhead=normal];

// Relationships node_vo4 -> node_v4 [label=" pH decrease\n(pH 8-9) "]; node_v4 -> node_vo4 [label=" pH increase "];

node_v4 -> node_v10 [label=" pH decrease\n(pH 6-7)\n+ Conc. Increase "]; node_v10 -> node_v4 [label=" pH increase\n+ Dilution "];

node_v10 -> node_vo2 [label=" pH decrease\n(pH < 2) "]; node_vo2 -> node_v10 [label=" pH increase "]; }

Caption: A typical workflow for the kinetic analysis of this compound stability over time.

References

- 1. Vanadium - Wikipedia [en.wikipedia.org]

- 2. Recent perspectives into biochemistry of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Solution- and gas-phase behavior of this compound: implications for mass spectrometric analysis of redox-active polyoxidometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound (V10 O28 6-) and oxovanadates: oxometalates with many biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 8. Characterization of this compound and decaniobate solutions by Raman spectroscopy - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. akjournals.com [akjournals.com]

- 10. researchgate.net [researchgate.net]

- 11. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

The intricate Dance of Vanadium: A Technical Guide to the Formation of Decavanadate from Orthovanadate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the complex mechanism governing the transformation of the simple orthovanadate ion into the intricate decavanadate cluster. Understanding this pH-dependent polymerization process is crucial for researchers in various fields, including biochemistry, materials science, and pharmacology, where vanadate species play significant roles as enzyme inhibitors, catalysts, and potential therapeutic agents. This document provides a comprehensive overview of the reaction pathway, detailed experimental protocols for its investigation, and a compilation of relevant quantitative data.

The Transformation Pathway: From Monomer to Decamer

The formation of this compound ([V₁₀O₂₈]⁶⁻) from orthovanadate ([VO₄]³⁻) is a complex, pH-driven condensation process. In highly alkaline solutions (pH > 13), vanadium(V) exists predominantly as the tetrahedral orthovanadate anion. As the pH is lowered, a series of protonation and condensation reactions occur, leading to the formation of various polyoxovanadate species.[1] this compound emerges as the predominant species in the pH range of 2 to 6, particularly at vanadium concentrations above 1 mM.

The overall, simplified reaction for the formation of this compound is:

10 [VO₄]³⁻ + 24 H⁺ ⇌ [V₁₀O₂₈]⁶⁻ + 12 H₂O

This equation, however, belies the complexity of the underlying mechanism, which involves a series of equilibria between various intermediate species. The primary intermediates in this polymerization cascade include:

-

Monomeric species: As the pH decreases, orthovanadate is protonated to form hydrogenvanadate ([HVO₄]²⁻) and dihydrogenvanadate ([H₂VO₄]⁻).

-

Dimeric species: Condensation of two vanadate units leads to the formation of the pyrovanadate ion ([V₂O₇]⁴⁻).

-

Metavanadates (cyclic and linear): Further polymerization can lead to the formation of cyclic tetrameric ([V₄O₁₂]⁴⁻) and pentameric ([V₅O₁₅]⁵⁻) metavanadates.

The following diagram illustrates the proposed stepwise formation of this compound from orthovanadate, highlighting the key intermediate species.

Quantitative Analysis of Vanadate Speciation

The distribution of vanadate species in solution is governed by a network of equilibria. The following table summarizes the key equilibrium reactions and their associated constants (log K), which are crucial for predicting the speciation of vanadium under different conditions.

| Reaction | Equilibrium Constant (log K) |

| H⁺ + VO₄³⁻ ⇌ HVO₄²⁻ | ~13.0 |

| 2H⁺ + VO₄³⁻ ⇌ H₂VO₄⁻ | ~20.9 |

| 2HVO₄²⁻ ⇌ V₂O₇⁴⁻ + H₂O | ~1.5 |

| 4H₂VO₄⁻ ⇌ V₄O₁₂⁴⁻ + 4H₂O | Varies with conditions |

| 10VO₄³⁻ + 24H⁺ ⇌ V₁₀O₂₈⁶⁻ + 12H₂O | ~127 |

Note: The equilibrium constants can vary with ionic strength and temperature. The values presented are approximate and serve as a general guide.

Experimental Methodologies for Studying this compound Formation

The investigation of the intricate equilibria involved in this compound formation relies on a combination of spectroscopic and electrochemical techniques. The following sections provide detailed protocols for two of the most powerful methods: potentiometric titration and ⁵¹V Nuclear Magnetic Resonance (NMR) spectroscopy.

Potentiometric Titration

Potentiometric titration is a classical and highly effective method for determining the protonation constants and formation constants of the various vanadate species in solution. The principle involves monitoring the change in the hydrogen ion concentration (pH) of a vanadate solution as a strong acid is incrementally added.

Experimental Workflow:

Detailed Protocol:

-

Solution Preparation:

-

Prepare a stock solution of sodium orthovanadate (e.g., 0.1 M) in deionized, carbonate-free water.

-

Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Prepare a "blank" solution containing the same background electrolyte (e.g., NaCl) at the desired ionic strength, to be used for electrode calibration.

-

-

Electrode Calibration:

-

Calibrate a glass pH electrode using at least two standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

-

Perform a blank titration of the background electrolyte with the standardized acid to determine the electrode's response and any junction potentials.

-

-

Titration Procedure:

-

Place a known volume and concentration of the sodium orthovanadate solution in a thermostatted titration vessel.

-

Use a magnetic stirrer to ensure homogeneity.

-

Add the standardized acid in small, precise increments using a calibrated burette.

-

After each addition, allow the system to reach equilibrium and record the stable pH reading and the total volume of acid added.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of acid added to generate a titration curve.

-

The data is then analyzed using a specialized computer program (e.g., LETAGROP, HYPERQUAD) that performs a non-linear least-squares fit to the titration data.

-

This analysis yields the stoichiometry and formation constants (log K) of the various protonated and condensed vanadate species present in the solution.

-

⁵¹V Nuclear Magnetic Resonance (NMR) Spectroscopy

⁵¹V NMR is a powerful technique for directly observing and quantifying the different vanadate species in solution, as each species gives rise to a distinct resonance in the ⁵¹V NMR spectrum.

Experimental Workflow:

Detailed Protocol:

-

Sample Preparation:

-

Prepare a series of vanadate solutions at different pH values (e.g., from 13 down to 2) and total vanadium concentrations.

-

For the NMR lock, either use a D₂O-based buffer system or add a small amount of D₂O to the sample.

-

Transfer the sample to an appropriate NMR tube.

-

-

NMR Spectrometer Setup:

-

Use a high-field NMR spectrometer equipped with a broadband probe.

-

Tune the probe to the ⁵¹V frequency (e.g., ~131.5 MHz on an 11.7 T magnet).

-

Use a non-spinning sample to avoid spinning sidebands, which can complicate quantification.

-

-

Data Acquisition (for Quantitative Analysis):

-

Pulse Width: Calibrate a 90° pulse for the ⁵¹V nucleus.

-

Spectral Width: Use a wide spectral width (e.g., 100,000 Hz) to cover the entire range of vanadate chemical shifts.

-

Relaxation Delay: To ensure full relaxation of all species for accurate integration, a long relaxation delay (at least 5 times the longest T₁ of the vanadate species) should be used.

-

Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, especially for low-concentration species.

-

-

Data Processing and Analysis:

-

Process the raw data by applying a Fourier transform, phasing the spectrum, and performing a baseline correction.

-

Identify the peaks corresponding to the different vanadate species based on their known chemical shifts (see table below).

-

Carefully integrate the area of each peak. The relative concentration of each species is proportional to its integrated peak area.

-

Typical ⁵¹V NMR Chemical Shifts of Vanadate Species (vs. VOCl₃):

| Species | Chemical Shift (ppm) |

| [VO₄]³⁻ | ~ -535 |

| [HVO₄]²⁻ | ~ -558 |

| [V₂O₇]⁴⁻ | ~ -570 |

| [V₄O₁₂]⁴⁻ | ~ -575 |

| [V₁₀O₂₈]⁶⁻ | ~ -422, -497, -513 |

Note: Chemical shifts can be influenced by solvent, temperature, and ionic strength.

Conclusion

The formation of this compound from orthovanadate is a fascinating example of the rich aqueous chemistry of vanadium. This process is not a simple, single-step reaction but rather a dynamic equilibrium involving a cascade of protonation and condensation steps. A thorough understanding of this mechanism is essential for controlling and utilizing the diverse properties of vanadate species in various scientific and technological applications. The experimental techniques detailed in this guide, particularly potentiometric titration and ⁵¹V NMR spectroscopy, provide the necessary tools for researchers to probe these complex equilibria and gain deeper insights into the behavior of this versatile element.

References

Decavanadate: A Comprehensive Technical Guide on its Biological Roles and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decavanadate ([V₁₀O₂₈]⁶⁻), a stable polyoxometalate of vanadium, has garnered significant attention in the scientific community for its diverse and potent biological activities. Unlike its simpler monomeric form, vanadate, this compound exhibits unique and often more pronounced effects on various cellular processes. This technical guide provides an in-depth overview of the biological roles and natural occurrence of this compound, with a focus on its enzymatic interactions, mitochondrial effects, and influence on key signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this intriguing inorganic cluster.

Natural Occurrence and Formation

This compound is not typically found in high concentrations in biological systems; however, its precursor, vanadate, is widely distributed in the Earth's crust, with notable enrichment in volcanic areas.[1][2] Vanadium exists in various oxidation states, with vanadate(V) being a common form in the environment.[1] The formation of the characteristic orange-yellow this compound ion is favored under mildly acidic conditions (pH 4-7) from concentrated solutions of monomeric vanadate.[3] This pH-dependent equilibrium suggests that this compound could potentially form in acidic intracellular compartments, such as lysosomes and endosomes, following the uptake of monomeric vanadate.[4]

Naturally occurring minerals containing the this compound anion include pascoite (Ca₃V₁₀O₂₈·17H₂O), magnesiopascoite (Ca₂Mg(V₁₀O₂₈)·16H₂O), and huemulite (Na₄Mg(V₁₀O₂₈)·24H₂O).[3]

Biological Roles and Cellular Interactions

This compound exerts a wide range of effects on biological systems, primarily through its interaction with proteins, particularly enzymes involved in phosphate metabolism. Its size, charge, and structural similarity to polyphosphates contribute to its potent inhibitory activities.

Enzymatic Inhibition

This compound is a potent inhibitor of a variety of enzymes, often displaying significantly greater inhibitory effects than monomeric vanadate.

P-type ATPases:

-

Ca²⁺-ATPase: this compound is a strong inhibitor of the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA), a key enzyme in calcium homeostasis.[4][5] It inhibits the ATPase activity in a non-competitive manner with respect to ATP.[4]

-

Myosin ATPase: this compound potently inhibits the actin-stimulated myosin ATPase activity, a crucial step in muscle contraction.[6][7] This inhibition is also non-competitive with ATP.[4]

Other Key Enzymes:

-

Actin Polymerization: this compound inhibits the polymerization of G-actin into F-actin, suggesting an impact on cytoskeleton dynamics.[4]

-

Protein Tyrosine Phosphatases (PTPs): Like vanadate, this compound is a potent inhibitor of PTPs, which are key negative regulators of insulin signaling. This inhibition is a primary mechanism behind its insulin-mimetic effects.[4][8]

-

Other Inhibited Enzymes: this compound has also been shown to inhibit adenylate kinase, hexokinase, phosphofructokinase, RNase A, alkaline phosphatase, and phosphoglycerate mutase.[4][9][10]

The following table summarizes the inhibitory concentrations (IC₅₀) and dissociation constants (Kd) of this compound for various enzymes.

| Enzyme/Process | IC₅₀ / K_d_ | Reference(s) |

| Myosin ATPase (actin-stimulated) | 0.75 µM | [6] |

| Ca²⁺-ATPase | 15 µM | [6] |

| Actin Polymerization (rate) | 17 µM | [6] |

| Actin Polymerization (extent) | 68 µM | [11] |

| Mitochondrial Depolarization | 40 nM | [6][7] |

| Mitochondrial Oxygen Consumption | 99 nM | [6][7] |

| Ribonuclease A | K_d = 1.4 µM | [9] |

| Phosphoglycerate Mutase | ~50% inhibition at 10 µM | [10] |

Mitochondrial Effects

Mitochondria are a primary target for this compound's toxicological and pharmacological activities. It has been shown to accumulate in mitochondria following in vivo administration.[5][12]

-

Mitochondrial Depolarization: this compound is a potent inducer of mitochondrial membrane depolarization, with an IC₅₀ in the nanomolar range (40 nM). This effect is significantly stronger than that of monomeric vanadate.[6][7]

-

Inhibition of Oxygen Consumption: this compound also strongly inhibits mitochondrial oxygen consumption, with an IC₅₀ of 99 nM.[6][7] This suggests interference with the electron transport chain.

These effects on mitochondrial function can lead to cellular stress and, in some cases, cell death, which is a mechanism being explored for its anti-cancer properties.[6]

Signaling Pathways

This compound's ability to modulate key signaling pathways is central to its therapeutic potential, particularly its insulin-mimetic and anti-proliferative effects.

Insulin Signaling Pathway: this compound mimics the effects of insulin primarily by inhibiting protein tyrosine phosphatases (PTPs), such as PTP1B. By inhibiting these phosphatases, this compound prevents the dephosphorylation of the insulin receptor and its downstream substrates, leading to prolonged activation of the insulin signaling cascade. This results in increased glucose uptake and metabolism.[4][8] One of the key downstream effectors is the phosphorylation and activation of Akt (Protein Kinase B).

Caption: this compound enhances insulin signaling by inhibiting PTP1B.

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation, differentiation, and survival. Vanadate compounds, including this compound, can influence this pathway, which may contribute to their anti-cancer properties. The primary mechanism is thought to involve the inhibition of phosphatases that regulate the Raf-MEK-ERK cascade. By preventing the dephosphorylation of key kinases in this pathway, this compound can lead to sustained activation and, depending on the cellular context, induce cell cycle arrest or apoptosis.

Caption: this compound's potential influence on the MAPK signaling pathway.

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the biological effects of this compound.

Preparation of this compound Solutions

The speciation of vanadate in solution is highly dependent on pH and concentration. To ensure the desired this compound species is present for biological assays, careful preparation is crucial.

Materials:

-

Sodium orthovanadate (Na₃VO₄) or Ammonium metavanadate (NH₄VO₃)

-

Hydrochloric acid (HCl) or Acetic Acid

-

Sodium hydroxide (NaOH)

-

Deionized water

-

pH meter

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of vanadate (e.g., 10 mM) by dissolving the appropriate amount of sodium orthovanadate or ammonium metavanadate in deionized water.

-

Slowly acidify the vanadate solution with HCl or acetic acid while monitoring the pH. The formation of this compound is indicated by a color change to yellow-orange, typically occurring in the pH range of 4-7.[3]

-

Adjust the final pH to the desired value for the experiment (often around 7.0-7.4 for physiological assays, though this compound is more stable at slightly acidic pH).

-

Confirm the presence and concentration of this compound using UV-Vis spectrophotometry by measuring the absorbance at its characteristic peaks (around 365 nm and 400 nm).

-

It is critical to use freshly prepared solutions or to verify the speciation using techniques like ⁵¹V NMR spectroscopy, as this compound can depolymerize over time, especially at neutral or alkaline pH.[4]

Caption: Workflow for the preparation of this compound solutions.

Sarcoplasmic Reticulum (SR) Ca²⁺-ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by the Ca²⁺-ATPase in isolated SR vesicles.

Materials:

-

Sarcoplasmic reticulum vesicles

-

This compound solution

-

Assay buffer (e.g., 20 mM MOPS, 100 mM KCl, 5 mM MgCl₂, 1 mM EGTA, pH 7.0)

-

CaCl₂ solution

-

ATP solution

-

Malachite green reagent for phosphate detection

-

Microplate reader

Procedure:

-

Prepare SR vesicles from rabbit skeletal muscle according to standard protocols.

-

Pre-incubate the SR vesicles in the assay buffer with varying concentrations of this compound for a specified time (e.g., 10 minutes) at room temperature.

-

Initiate the reaction by adding a solution of CaCl₂ to achieve a desired free Ca²⁺ concentration, followed immediately by the addition of ATP.

-

Allow the reaction to proceed for a set time (e.g., 5-10 minutes) at a controlled temperature (e.g., 37°C).

-

Stop the reaction by adding a quenching solution (e.g., SDS or acid).

-

Measure the amount of inorganic phosphate (Pi) released using the malachite green method. Read the absorbance at the appropriate wavelength (e.g., 620 nm).

-

Calculate the specific activity of the Ca²⁺-ATPase and determine the IC₅₀ value for this compound.

Mitochondrial Respiration and Membrane Potential Assays

These assays assess the impact of this compound on mitochondrial function.

Mitochondrial Oxygen Consumption:

-

Isolate mitochondria from rat liver or other tissues using differential centrifugation.

-

Use a Clark-type oxygen electrode to measure oxygen consumption in a sealed chamber containing a respiration buffer (e.g., 125 mM KCl, 10 mM MOPS, 2 mM MgCl₂, 2 mM KH₂PO₄, 1 mM EGTA, pH 7.4) and respiratory substrates (e.g., glutamate and malate).

-

After establishing a baseline respiratory rate, add varying concentrations of this compound and record the change in oxygen consumption.

-

The rate of oxygen consumption can be calculated from the slope of the oxygen concentration trace.

Mitochondrial Membrane Potential:

-

Incubate isolated mitochondria or cultured cells with a fluorescent membrane potential-sensitive dye, such as JC-1 or TMRE.

-

Treat the mitochondria or cells with different concentrations of this compound.

-

Measure the fluorescence using a fluorometer or fluorescence microscope. For JC-1, a decrease in the red/green fluorescence ratio indicates depolarization. For TMRE, a decrease in fluorescence intensity indicates depolarization.

-

Quantify the change in membrane potential relative to untreated controls.

Conclusion

This compound is a polyoxometalate with a rich and complex biological profile. Its potent inhibitory effects on a wide range of enzymes, particularly ATPases and phosphatases, and its profound impact on mitochondrial function, underscore its potential as both a valuable research tool and a lead compound for drug development. The insulin-mimetic and anti-proliferative properties of this compound, mediated through its influence on key signaling pathways, are of particular interest for the development of novel therapeutics for diabetes and cancer. Further research is warranted to fully elucidate the molecular mechanisms of this compound's actions and to optimize its pharmacological properties for clinical applications. This guide provides a foundational understanding for scientists and researchers embarking on the study of this fascinating and promising inorganic compound.

References

- 1. Protocols for Myosin and Actin-Myosin Assays Using Rapid, Stopped-Flow Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ATPase assay | Andex [andexbiotech.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Effects of this compound and insulin enhancing vanadium compounds on glucose uptake in isolated rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Modulation of insulin action by vanadate: evidence of a role for phosphotyrosine phosphatase activity to alter cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound induces mitochondrial membrane depolarization and inhibits oxygen consumption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. devtoolsdaily.com [devtoolsdaily.com]

- 11. researchgate.net [researchgate.net]

- 12. files.core.ac.uk [files.core.ac.uk]

Methodological & Application

Protocol for Decavanadate Crystallization for X-ray Diffraction

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Decavanadate ([V₁₀O₂₈]⁶⁻) is a polyoxometalate (POM) ion that has garnered significant interest in various scientific fields, including catalysis, materials science, and medicine, due to its unique structural and electronic properties.[1] Understanding the precise three-dimensional structure of this compound compounds is crucial for elucidating structure-function relationships and for the rational design of new materials and therapeutics. Single-crystal X-ray diffraction (XRD) is the definitive technique for determining atomic-resolution structures of crystalline materials. However, the success of this technique is contingent upon the availability of high-quality single crystals. This document provides a detailed protocol for the crystallization of this compound salts, suitable for producing crystals amenable to X-ray diffraction analysis.

Data Presentation

The crystallographic parameters of several this compound compounds reported in the literature are summarized in the table below. This data is essential for the initial characterization and confirmation of the crystalline phase obtained.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

| Na₂[H₄V₁₀O₂₈]·14H₂O | Triclinic | P-1 | 11.282(5) | 10.424(3) | 8.502(1) | 112.81(2) | 87.25(2) | 111.49(5) | [2][3] |

| (NH₄)₆V₁₀O₂₈·6H₂O | Triclinic | P1 | 10.1936(2) | 10.3321(2) | 16.7804(3) | 83.4927(1) | 87.2263(2) | 71.0047(1) | [4] |

| Na₃(CH₆N)₃[V₁₀O₂₈]·(CH₅N)·14H₂O | Triclinic | P-1 | 10.1584(11) | 10.8123(5) | 11.1582(7) | 107.723(4) | 106.811(5) | 94.238(7) | [5] |

| (C₄NH₁₀)₄[H₂V₁₀O₂₈]·2H₂O | Triclinic | P-1 | 11.833(2) | 13.377(4) | 14.126(2) | 78.33(2) | 65.74(1) | 84.75(2) | [6] |

| Mg(H₂O)₆(C₄N₂H₇)₄V₁₀O₂₈·4H₂O | Monoclinic | P2₁/n | 10.661(5) | 21.256(9) | 10.767(5) | 90 | 102.82(4) | 90 | [6] |

Experimental Protocols

This section outlines the detailed methodologies for the crystallization of this compound salts. The most common and successful method is slow evaporation.[7][8][9]

Materials

-

Vanadium(V) oxide (V₂O₅) or a soluble vanadate salt (e.g., sodium metavanadate (NaVO₃), ammonium metavanadate (NH₄VO₃))

-

Acid (e.g., hydrochloric acid (HCl), sulfuric acid (H₂SO₄))

-

Base or salt of the desired cation (e.g., sodium hydroxide (NaOH), sodium chloride (NaCl), ammonium hydroxide (NH₄OH), ammonium chloride (NH₄Cl), or an organic amine)

-

Deionized water

-

Ethanol or acetone (for washing)

-

Beakers or flasks

-

Stir plate and stir bar

-

pH meter or pH paper

-

Crystallization dishes, vials, or test tubes

-

Parafilm or aluminum foil

-

Microscope for crystal inspection

Protocol: General Procedure for this compound Crystallization via Slow Evaporation

-

Preparation of the this compound Solution:

-

Dissolve a vanadium precursor (e.g., V₂O₅, NaVO₃, or NH₄VO₃) in deionized water. Gentle heating and stirring can aid dissolution.

-

Adjust the pH of the solution to the optimal range for this compound formation, which is typically between 4 and 7.[10] This is a critical step, as different vanadate species exist at different pH values. Use a dilute acid (e.g., 1 M HCl) to lower the pH. The solution should turn a distinct orange color, characteristic of the this compound ion.[1]

-

If starting with a vanadium oxide, a base containing the desired counter-ion (e.g., NaOH for sodium this compound) can be used to facilitate dissolution and pH adjustment.

-

The concentration of the vanadate solution can be varied, but a typical starting point is in the range of 0.1 to 0.5 M.

-

-

Introduction of the Counter-ion (if necessary):

-

If the desired counter-ion is not already present from the starting materials, it should be added at this stage. This can be in the form of a salt (e.g., NaCl, NH₄Cl) or a solution of an organic cation.

-

-

Filtration:

-

Filter the orange this compound solution through a fine filter paper or a syringe filter to remove any undissolved particles or impurities that could act as unwanted nucleation sites.

-

-

Crystallization Setup:

-

Transfer the clear, orange solution to a clean crystallization vessel. The choice of vessel can influence the rate of evaporation; a vessel with a larger surface area (like a petri dish) will lead to faster evaporation, while a narrow vessel (like a test tube or NMR tube) will result in slower evaporation.[7][11]

-

Cover the vessel to control the rate of evaporation. This can be achieved by using parafilm with a few small holes poked in it or by loosely covering with aluminum foil.[7][11] Slower evaporation rates generally lead to the formation of larger, higher-quality crystals.

-

-

Crystal Growth:

-

Place the crystallization setup in a location free from vibrations and significant temperature fluctuations.

-

Allow the solvent to evaporate slowly over several days to weeks.

-

Monitor the vessel periodically for the formation of crystals. Orange-colored crystals should start to appear as the solution becomes more concentrated.

-

-

Crystal Harvesting and Washing:

-

Once crystals of a suitable size (typically 0.1-0.4 mm for single-crystal XRD) have formed, they should be carefully harvested from the mother liquor.[8]

-

This can be done using a pipette to remove the supernatant, followed by careful decanting.

-

Wash the crystals sparingly with a small amount of cold deionized water, followed by a quick wash with a water-miscible organic solvent like ethanol or acetone to remove any remaining mother liquor and facilitate drying.

-

Carefully dry the crystals. Over-drying can lead to loss of lattice water and crystal degradation.

-

-

Crystal Storage:

-

For long-term storage, it is advisable to keep the crystals in a sealed container, potentially with a small amount of the mother liquor or a moistened piece of filter paper to maintain the hydration state.[10]

-

Mandatory Visualization

The following diagram illustrates the general workflow for the crystallization of this compound salts for X-ray diffraction analysis.

References

- 1. Sodium this compound - Wikipedia [en.wikipedia.org]

- 2. scienceopen.com [scienceopen.com]

- 3. Synthesis, Structure and Hirshfeld Surface Analysis of A New this compound Compound: Na 2 [H 4 V 10 O 28 ]·14H 2 O – ScienceOpen [scienceopen.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Slow Evaporation Method [people.chem.umass.edu]

- 8. Tips and Tricks for the Lab: Growing Crystals Part 2 - ChemistryViews [chemistryviews.org]

- 9. Slow evaporation method: Significance and symbolism [wisdomlib.org]

- 10. Sodium this compound - Crystal growing [en.crystalls.info]

- 11. Growing Crystals [web.mit.edu]

Application Notes: Using ⁵¹V NMR to Monitor Decavanadate Purity and Stability

Audience: Researchers, scientists, and drug development professionals.

Introduction

Decavanadate ([V₁₀O₂₈]⁶⁻), a polyoxometalate of vanadium, is of significant interest in various fields, including catalysis and medicine, due to its diverse biological activities. The purity and stability of this compound solutions are critical for reproducible experimental results and for the development of potential therapeutic agents. Vanadium-51 Nuclear Magnetic Resonance (⁵¹V NMR) spectroscopy is an exceptionally powerful and direct method for characterizing vanadium-containing compounds.[1][2] The ⁵¹V nucleus has a high natural abundance (99.75%) and a good receptivity, making it a sensitive probe for studying the chemical environment of vanadium in solution.[1][2] This application note provides a detailed protocol for using ⁵¹V NMR to assess the purity of this compound preparations and to monitor their stability over time, particularly in aqueous solutions where pH plays a crucial role.

Principles

The this compound ion possesses a cage-like structure with three distinct vanadium environments, which give rise to three separate resonances in the ⁵¹V NMR spectrum.[1] The chemical shifts of these peaks are highly sensitive to the local electronic and structural environment of the vanadium nuclei. The presence of other vanadate species, such as monomeric orthovanadate ([VO₄]³⁻), dimeric pyrovanadate, or cyclic metavanadates, can be readily identified by their characteristic chemical shifts, which are distinct from those of this compound.[1][3][4]

This compound is known to be the most stable vanadate species in the acidic pH range.[5] However, at neutral or higher pH, it can be kinetically inert but will eventually convert to other, smaller oxovanadates.[5][6] This pH-dependent equilibrium makes ⁵¹V NMR an ideal tool for monitoring the stability of this compound solutions under various conditions. By integrating the areas of the NMR signals, the relative concentrations of this compound and any impurities or degradation products can be quantified, providing a direct measure of purity and stability.

Data Presentation

Table 1: Characteristic ⁵¹V NMR Chemical Shifts of this compound and Common Vanadate Species.

| Vanadium Species | Chemical Formula | Typical Chemical Shift (ppm) vs. VOCl₃ | Reference |

| This compound (Site 1) | [V₁₀O₂₈]⁶⁻ | -422 to -426 | [1][3] |

| This compound (Site 2) | [V₁₀O₂₈]⁶⁻ | -498 to -502 | [1][3] |

| This compound (Site 3) | [V₁₀O₂₈]⁶⁻ | -515 to -519 | [1][3] |

| Orthovanadate | [VO₄]³⁻ | -541 | [1][2] |

| Protonated Orthovanadate | [HVO₄]²⁻ | -534 | [1][2] |

| Monomeric Vanadate | H₂VO₄⁻ | -553 to -558 | [3][7] |

| Dimeric Vanadate | [HₓV₂O₇]⁽⁴⁻ˣ⁾⁻ | -568 to -572 | [3][7] |

| Tetrameric Vanadate | [V₄O₁₂]⁴⁻ | -573 to -576 | [3][7] |

| Pentameric Vanadate | [V₅O₁₅]⁵⁻ | -582 to -584 | [3][7] |

Note: Chemical shifts can be influenced by factors such as pH, concentration, ionic strength, and temperature.

Experimental Protocols

1. Sample Preparation

-

Materials:

-

Sodium or ammonium this compound salt ([Na]₆[V₁₀O₂₈] or [NH₄]₆[V₁₀O₂₈])

-

Deuterium oxide (D₂O, 99.9%) for NMR locking

-

Hydrochloric acid (HCl, 0.1 M) and Sodium hydroxide (NaOH, 0.1 M) for pH adjustment

-

pH meter or pH strips

-

Volumetric flasks and pipettes

-

NMR tubes (5 mm)

-

-

Protocol:

-

Prepare a stock solution of this compound by dissolving a known mass of the salt in D₂O to achieve the desired concentration (e.g., 5-20 mM total vanadium).

-

Gently mix the solution until the salt is fully dissolved. The solution should have a characteristic orange-yellow color.

-

Measure the pH of the solution. For stability studies, adjust the pH to the desired value using dilute HCl or NaOH. Note that this compound is most stable at acidic pH.[5]

-

Transfer an appropriate volume (typically 0.6-0.7 mL) of the final solution into a 5 mm NMR tube.

-

For purity analysis of a solid sample, prepare the solution and immediately acquire the NMR spectrum.

-

For stability monitoring, acquire an initial spectrum and then store the sample under the desired conditions (e.g., specific temperature), acquiring subsequent spectra at regular time intervals.

-

2. ⁵¹V NMR Data Acquisition

-

Equipment:

-

Acquisition Parameters (Typical):

-

Nucleus: ⁵¹V

-

Pulse Program: A simple pulse-acquire sequence is usually sufficient.

-

Spectral Width: 100-150 kHz to cover the expected range of vanadate species.

-

Pulse Width: Calibrated 90° pulse (typically 30-45 µs).

-

Acquisition Time: 0.1 - 0.5 s

-

Relaxation Delay: 10-50 ms (as T₁ values for ⁵¹V are generally short).

-

Number of Scans: 1000 to 10,000, depending on the sample concentration.

-

Temperature: 298 K (25 °C), unless temperature effects are being studied.

-

3. Data Processing and Analysis

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum carefully to obtain pure absorption lineshapes.

-

Apply a baseline correction to the entire spectrum.

-

Reference the spectrum to the external VOCl₃ standard at 0 ppm.

-

Identify the three characteristic peaks of this compound and any peaks corresponding to other vanadate species (refer to Table 1).

-

Integrate the area of each peak. The three peaks of this compound should have an approximate integral ratio corresponding to the number of vanadium atoms in each unique environment.

-

Calculate the purity of the this compound sample using the following formula:

Purity (%) = [ (Sum of integrals of this compound peaks) / (Total integral of all vanadium-containing species) ] x 100

-

For stability studies, plot the relative integral of the this compound peaks as a function of time.

Mandatory Visualizations

Caption: Experimental workflow for ⁵¹V NMR analysis.

References

- 1. Vanadium-51 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 2. Vanadium-51 nuclear magnetic resonance [a.osmarks.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. www1.udel.edu [www1.udel.edu]

- 8. NMR Periodic Table: Vanadium NMR [imserc.northwestern.edu]

Application Notes and Protocols: Decavanadate as a Catalyst for Sulfide Oxidation Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing decavanadate and its derivatives as catalysts in sulfide oxidation reactions. The methodologies outlined are based on recent advancements in both photocatalytic and peroxide-based oxidation systems, offering versatile options for the selective synthesis of sulfoxides and sulfones.

Introduction

The selective oxidation of sulfides to sulfoxides and sulfones is a fundamental transformation in organic synthesis, with significant applications in the pharmaceutical and fine chemical industries. Sulfoxides, in particular, are valuable intermediates and are present in numerous biologically active molecules.[1] this compound ([V₁₀O₂₈]⁶⁻), a polyoxometalate of the earth-abundant vanadium, has emerged as a promising catalyst for these reactions.[2] It offers the advantages of being a versatile catalyst that can be adapted for different oxidation systems, including environmentally friendly methods utilizing visible light and molecular oxygen, as well as efficient systems employing hydrogen peroxide.[1][2]

This document details two primary catalytic approaches:

-

Visible-Light-Mediated Photocatalysis: Utilizes a this compound salt under visible light irradiation with oxygen as the terminal oxidant. This method is notable for its switchable selectivity between sulfoxides and sulfones.[2]

-

Peroxide-Based Oxidation: Employs this compound hybrids as heterogeneous catalysts with hydrogen peroxide as the oxidant. This approach is effective for a range of sulfides, including challenging thiophene-based substrates and for the detoxification of chemical warfare agent simulants.[1][3]

Data Presentation

The following tables summarize the catalytic performance of various this compound-based catalysts in sulfide oxidation reactions.

Table 1: Photocatalytic Oxidation of Thioanisole Derivatives with TPPV₁₀ [2]

| Substrate | Product Selectivity (Sulfoxide:Sulfone) |

| Thioanisole | 10:90 |

| 4-Methylthioanisole | 15:85 |

| 4-Methoxythioanisole | 20:80 |

| 4-Chlorothioanisole | 5:95 |

| 4-Bromothioanisole | 8:92 |

Reaction Conditions: Substrate (0.1 mmol), TPP₄H₂[V₁₀O₂₈] (0.35 mol%), Methyl Ethyl Ketone (MEK) (2 mL), O₂ (1 atm), Visible Light (λ > 400 nm), 24 h.[2]

Table 2: H₂O₂-Based Oxidation of Dibenzothiophene (DBT) with this compound Hybrids [1][3]

| Catalyst | Conversion (%) | Selectivity (Sulfoxide, %) |

| HY1 | 75 | 60 |

| HY2 | 80 | 65 |

| HY3 | 85 | 70 |

| HY4 | 90 | 75 |

| HY5 | 99 | 85 |

| HY6 | 95 | 80 |

Reaction Conditions: Dibenzothiophene (0.246 mmol), Catalyst (3 µmol), Ethanol (1.5 mL), H₂O₂ (30%, 0.5 mL), Room Temperature, 12 h.[1]

Table 3: H₂O₂-Based Oxidation of 2-Chloroethyl Ethyl Sulfide (CEES) with HY5 [3]

| Substrate | Conversion (%) | Selectivity (Sulfoxide, %) |

| CEES | 99 | 99 |

Reaction Conditions: CEES (0.2 mmol), HY5 (3 µmol), Ethanol (1.5 mL), H₂O₂ (30%, 0.5 mL), Room Temperature, 6 h.[3]

Experimental Protocols

Protocol 1: Synthesis of Tetraphenylphosphonium this compound (TPPV₁₀) Photocatalyst[2]

This protocol describes the synthesis of a tetraphenylphosphonium (TPP) salt of this compound, which is an efficient visible-light-responsive photocatalyst.[2]

Materials:

-

Vanadium(V) oxide (V₂O₅)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Tetraphenylphosphonium bromide (TPPBr)

-

Acetonitrile

-

Methyl ethyl ketone (MEK) or Ethyl acetate

-

Deionized water

Procedure:

-

Preparation of Sodium Metavanadate Solution: Dissolve V₂O₅ in a 2 M NaOH aqueous solution by heating to form sodium orthovanadate.

-

Formation of this compound: Acidify the sodium orthovanadate solution with 2 M HCl to a pH of approximately 4.5. The solution will turn a characteristic orange color, indicating the formation of the this compound anion, [V₁₀O₂₈]⁶⁻.

-

Precipitation of TPPV₁₀: Add an aqueous solution of TPPBr to the orange this compound solution with stirring. A yellow-orange precipitate of TPP₄H₂[V₁₀O₂₈] will form.

-

Isolation and Purification: Filter the precipitate, wash with deionized water, and then with a small amount of acetonitrile.

-

Crystallization: Recrystallize the crude product from a mixture of acetonitrile and MEK or acetonitrile and ethyl acetate to obtain single crystals suitable for use as a photocatalyst.[2]

-

Characterization: The final product should be characterized by techniques such as X-ray crystallography, elemental analysis, and mass spectrometry to confirm its structure and purity.[2]

Protocol 2: Visible-Light-Mediated Photocatalytic Oxidation of Sulfides[2]

This protocol details the general procedure for the selective oxidation of sulfides to sulfones using the TPPV₁₀ photocatalyst.[2]

Materials:

-

Sulfide substrate

-

Tetraphenylphosphonium this compound (TPPV₁₀) catalyst

-

Methyl ethyl ketone (MEK)

-

Oxygen (O₂) gas

-

Visible light source (e.g., 300W Xe lamp with a UV cut-off filter, λ > 400 nm)

-

Reaction vessel (e.g., Schlenk tube)

Procedure:

-

Reaction Setup: In a Schlenk tube, combine the sulfide substrate (0.1 mmol) and the TPPV₁₀ catalyst (0.35 mol%).

-

Solvent Addition: Add MEK (2.0 mL) to the reaction mixture.

-

Oxygen Atmosphere: Seal the tube and purge with O₂ gas (1 atm). Maintain a positive pressure of O₂ using a balloon.

-

Irradiation: Place the reaction vessel in front of the visible light source and irradiate with stirring for 24 hours at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Analysis: After the reaction is complete, concentrate the reaction mixture and analyze the product ratio (sulfoxide vs. sulfone) by ¹H NMR spectroscopy or GC-MS.

Note on Selectivity: To switch the selectivity towards the sulfoxide, add a controlled amount of water to the reaction mixture. Water has been shown to inhibit the oxidation of sulfoxides to sulfones in this system.[2]

Protocol 3: Synthesis of Mixed Counterion this compound Hybrids (e.g., HY5)[1]

This protocol describes the synthesis of this compound hybrids with mixed aryl sulfonium counterions, which act as heterogeneous catalysts.[1][3]

Materials:

-

Sodium metavanadate (NaVO₃)

-

(3,5-diformyl-4-hydroxyphenyl)dimethylsulfonium chloride (DFHPDS-Cl)

-

(4-formylphenyl)dimethylsulfonium chloride (FPDS-Cl)

-

Hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

Preparation of this compound Solution: Prepare an aqueous solution of sodium metavanadate and acidify with HCl to a pH of ~4.5 to form the this compound anion.

-

Preparation of Counterion Solution: In a separate vessel, prepare an aqueous solution containing a 1:1 molar ratio of DFHPDS-Cl and FPDS-Cl.

-

Hybrid Formation: Slowly add the mixed counterion solution to the this compound solution with vigorous stirring. A precipitate of the hybrid catalyst (HY5) will form.

-

Isolation and Washing: Filter the precipitate and wash thoroughly with deionized water to remove any unreacted starting materials and inorganic salts.

-

Drying: Dry the resulting solid under vacuum.

-

Characterization: Characterize the hybrid material using FT-IR spectroscopy, elemental analysis, and X-ray powder diffraction to confirm its composition and structure.[4]

Protocol 4: H₂O₂-Based Oxidation of Sulfides using this compound Hybrids[1]

This protocol provides a general method for the heterogeneous catalytic oxidation of sulfides using the prepared this compound hybrids and hydrogen peroxide.[1]

Materials:

-

Sulfide substrate (e.g., Dibenzothiophene)

-

This compound hybrid catalyst (e.g., HY5)

-

Ethanol

-

Hydrogen peroxide (H₂O₂, 30% aqueous solution)

-

Reaction vial

Procedure:

-

Reaction Setup: In a reaction vial, suspend the this compound hybrid catalyst (3 µmol) in ethanol (1.5 mL).

-

Substrate Addition: Add the sulfide substrate (0.246 mmol) to the suspension.

-

Oxidant Addition: Add the H₂O₂ solution (0.5 mL) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for the required time (e.g., 6-12 hours).

-

Catalyst Recovery: After the reaction is complete, the heterogeneous catalyst can be recovered by centrifugation or filtration.

-

Analysis: Analyze the supernatant for conversion and product selectivity using GC or ¹H NMR spectroscopy.[1] The conversion of DBT can be confirmed by GC and NMR analysis.[1]

-